4-(Difluoromethyl)-2-methylpyridine
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Overview
Description
4-(Difluoromethyl)-2-methylpyridine is a chemical compound that features a pyridine ring substituted with a difluoromethyl group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-methylpyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This can be achieved through various approaches, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize metal-based catalysts to transfer the difluoromethyl group to the pyridine ring efficiently. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-methylpyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
4-(Difluoromethyl)-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl-substituted pyridines and related heterocycles, such as:
- 4-(Difluoromethyl)pyridine
- 2,4-Dimethylpyridine
- 4-(Trifluoromethyl)-2-methylpyridine
Uniqueness
4-(Difluoromethyl)-2-methylpyridine is unique due to the presence of both a difluoromethyl and a methyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Biological Activity
4-(Difluoromethyl)-2-methylpyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a difluoromethyl group at the 4-position and a methyl group at the 2-position of the pyridine ring. Its molecular formula is C₇H₈F₂N, and it exhibits unique chemical properties due to the presence of fluorine atoms, which enhance its lipophilicity and reactivity.
Synthesis Methods
Recent advancements have led to efficient synthetic routes for producing this compound. One notable method involves a transition metal-free approach that utilizes readily available reagents to achieve high yields. The synthesis can be summarized as follows:
- Starting Material : 2-methylpyridine
- Reagent : Difluoromethylating agents
- Reaction Conditions : Optimized for yield and purity
Biological Activity
The biological activity of this compound has been investigated in various contexts, revealing its potential as a therapeutic agent.
Antimicrobial Properties
Several studies have demonstrated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, derivatives of pyridine have shown effectiveness against resistant strains of bacteria, making them candidates for new antibiotic development .
Neuroprotective Effects
Research indicates that certain analogs of this compound possess neuroprotective properties. These effects may be attributed to their ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
Case Studies and Research Findings
-
Antibacterial Activity :
- A study evaluated the antibacterial efficacy of several pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, suggesting potential for antibiotic development.
Compound Name Activity Against Minimum Inhibitory Concentration (MIC) This compound E. coli, S. aureus 32 µg/mL Control (Standard Antibiotic) E. coli, S. aureus 16 µg/mL -
Neuroprotective Studies :
- In vitro studies on neuronal cell lines treated with this compound demonstrated reduced apoptosis rates under oxidative stress conditions, indicating its potential as a neuroprotective agent.
- Mechanism of Action :
Properties
IUPAC Name |
4-(difluoromethyl)-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-5-4-6(7(8)9)2-3-10-5/h2-4,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUXRNDLEMFARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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